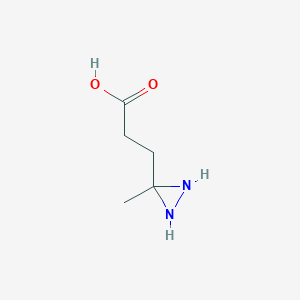![molecular formula C21H25ClN2O4S B14790710 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro group, a hydroxy group, a sulfonyl group, and a pyrrolidine ring, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH4.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or NaBH4 in solvents like ether or THF.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide: shares similarities with other sulfonyl-containing pyrrolidine derivatives.
N-(4-hydroxyphenyl)-N-(1-phenylethyl)acetamide: Lacks the sulfonyl group but has similar structural features.
2-chloro-N-(1-phenylethyl)acetamide: Lacks the pyrrolidine ring but contains the chloro and acetamide groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.
属性
IUPAC Name |
2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-8-10-18(11-9-15)29(27,28)23-13-19(20(25)14-23)24(21(26)12-22)16(2)17-6-4-3-5-7-17/h3-11,16,19-20,25H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNCGGKMCZOBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)N(C(C)C3=CC=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
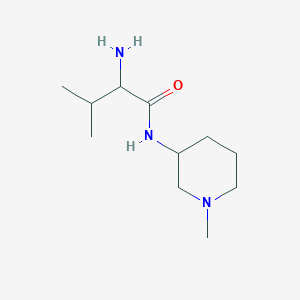
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)
![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
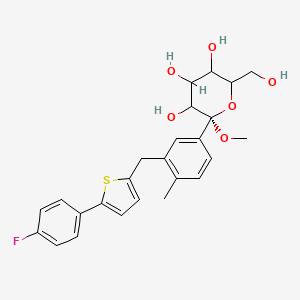
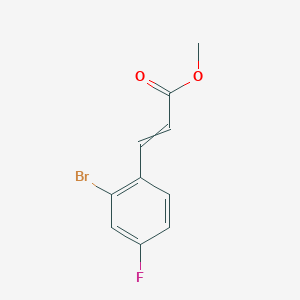
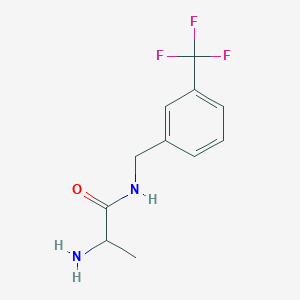
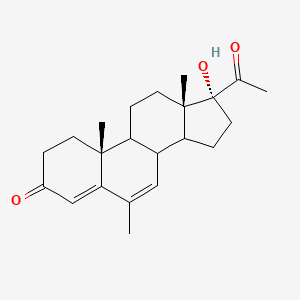
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)
